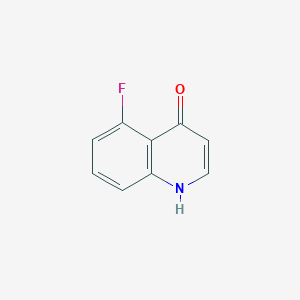

5-Fluoroquinolin-4-OL

カタログ番号 B1312540

CAS番号:

386-68-5

分子量: 163.15 g/mol

InChIキー: IHTLZRUKASGYSF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

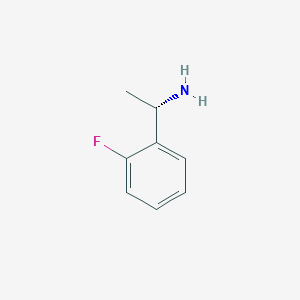

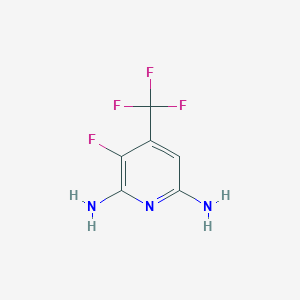

5-Fluoroquinolin-4-OL is a chemical compound with the molecular formula C9H6FNO . It contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .

Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Fluoroquinolin-4-OL, involves various approaches. These include structural modifications by incorporating substituents into different positions or by means of annelation . For instance, Emami et al. developed a novel class of quinoline derivatives by taking 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as the starting material .Molecular Structure Analysis

The molecular structure of 5-Fluoroquinolin-4-OL includes 19 bonds, 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .科学的研究の応用

- Field : Medical Science

- Application : Fluoroquinolones are used as antibacterial agents. They have a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .

- Method : Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction .

- Results : Due to enhanced penetration ability through cell membranes, fluoroquinolones possess a high antibacterial activity .

- Field : Chemical Synthesis

- Application : Quinoline derivatives are synthesized via the Mannich reaction for evaluation of their antibacterial activities .

- Method : The Mannich reaction is used to prepare new quinoline derivatives .

- Results : Among the target compounds, quinolone coupled hybrid 5d exerted the potential effect against most of the tested G+ and G− strains with MIC values of 0.125–8 μg/mL .

Antibacterial Agents

Synthesis of New Derivatives

- Field : Inorganic Chemistry

- Application : Fluoroquinolones can form complexes with metals, which have potential applications .

- Method : The formation of these complexes involves the interaction of the fluoroquinolone molecule with a metal ion .

- Results : The properties and applications of these complexes depend on the specific fluoroquinolone and metal involved .

- Field : Medicinal Chemistry

- Application : Quinoline derivatives, including fluoroquinolones, are modified to improve their antimicrobial properties .

- Method : Chemical modification of the quinoline skeleton, including the incorporation of fluorine atoms at various positions, is used to enhance the antimicrobial properties .

- Results : These modifications can result in improved therapeutic effects, including increased effectiveness against strains resistant to many other classes of antibacterials .

Complexes with Metals

Antimicrobial Agents with Improved Properties

- Field : Analytical Chemistry

- Application : Fluoroquinolones are used in analytical methods for determination in biological matrices and pharmaceutical formulations .

- Method : Various liquid chromatographic methods are used for the separation and quantification of the new fluoroquinolones .

- Results : These methods allow for the accurate determination of fluoroquinolones in various samples .

- Field : Pharmacology

- Application : Fluoroquinolones are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

- Method : Fluoroquinolones inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

- Results : This specific mechanism of action allows fluoroquinolones to be effective against strains resistant to many other classes of antibacterials .

Analytical Methods for Determination

Treatment of Infections

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-fluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLZRUKASGYSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429514 |

Source

|

| Record name | 5-FLUOROQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinolin-4-OL | |

CAS RN |

386-68-5 |

Source

|

| Record name | 5-FLUOROQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

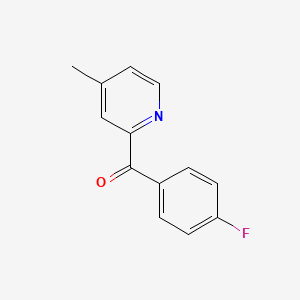

2-(4-Fluorobenzoyl)-4-methylpyridine

497854-55-4

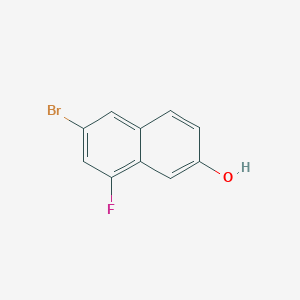

6-Bromo-8-fluoronaphthalen-2-ol

82995-06-0

{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

853955-72-3

![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)

![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1312464.png)

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)